Diphenylmethanone;toluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

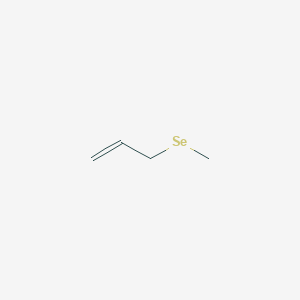

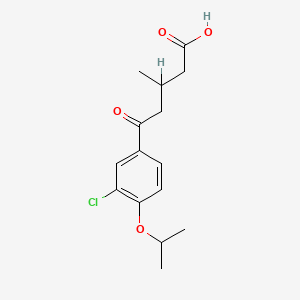

Diphenylmethanone: toluene are two distinct organic compounds with significant roles in various chemical processes and industries. Diphenylmethanone is a white solid with a characteristic smell, commonly used in perfumes and as a building block in organic chemistry . Toluene, on the other hand, is a colorless liquid with a sweet, pungent odor, widely used as a solvent and in the production of other chemicals .

Preparation Methods

Diphenylmethanone: can be synthesized through several methods:

Friedel-Crafts Acylation: This involves the reaction of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation of Diphenylmethane: Using copper-catalyzed oxidation with air.

Toluene: is primarily produced through:

Catalytic Reforming: This process involves passing a hydrocarbon mixture over a dehydrogenation catalyst, followed by distillation or solvent extraction.

Fractional Distillation of Crude Oil: Toluene is separated from other hydrocarbons in crude oil through distillation.

Chemical Reactions Analysis

Diphenylmethanone: undergoes various chemical reactions:

Reduction: It can be reduced to diphenylmethanol using sodium borohydride or zinc dust.

Photochemical Reactions: It acts as a photoinitiator in UV-curing applications.

Toluene: is reactive in several types of chemical reactions:

Scientific Research Applications

Diphenylmethanone: is used in:

Organic Synthesis: As a building block for various organic compounds.

Photophysical Probes: To identify and map peptide-protein interactions.

Toluene: has applications in:

Industrial Solvent: Used in paints, coatings, and adhesives.

Chemical Synthesis: A precursor for the production of benzene, trinitrotoluene (TNT), and other chemicals.

Catalytic Oxidation: Research focuses on developing catalysts for the degradation of toluene to reduce environmental pollution.

Mechanism of Action

Diphenylmethanone: acts as a photoinitiator by absorbing UV light and initiating polymerization reactions . It can also interact with estrogen receptors, influencing biological pathways .

Toluene: primarily acts as a solvent, dissolving various substances due to its non-polar nature. It can also undergo oxidation to form secondary organic aerosols (SOAs), impacting air quality and health .

Comparison with Similar Compounds

Diphenylmethanone: is similar to other benzophenones like oxybenzone and dioxybenzone, which are used in sunscreens . Its unique property is its ability to act as a photoinitiator in UV-curing applications .

Toluene: is comparable to other aromatic hydrocarbons like benzene and xylene. Unlike benzene, toluene is less toxic and more widely used as a solvent .

Properties

CAS No. |

92756-55-3 |

|---|---|

Molecular Formula |

C20H18O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

diphenylmethanone;toluene |

InChI |

InChI=1S/C13H10O.C7H8/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7/h1-10H;2-6H,1H3 |

InChI Key |

FWOHIDPWUOBLTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)

![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)

![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)

![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)